4-Phenoxybenzenesulfonyl fluoride
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Overview
Description
4-Phenoxybenzenesulfonyl fluoride is an organic compound with the molecular formula C12H9FO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a phenoxy group attached to a benzenesulfonyl fluoride moiety. This compound is known for its utility in various chemical reactions and applications, particularly in the field of click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenoxybenzenesulfonyl fluoride can be synthesized through a one-pot synthesis method from sulfonates or sulfonic acids. This process involves mild reaction conditions and readily available reagents . Another common method involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride or potassium hydrogen fluoride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Click Chemistry: The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, potassium hydrogen fluoride, and phase transfer catalysts like 18-crown-6-ether . Reaction conditions often involve mild temperatures and the use of solvents such as acetonitrile .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in click chemistry, it can form -SO2- linked small molecules with proteins or nucleic acids .
Scientific Research Applications
4-Phenoxybenzenesulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Phenoxybenzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids or proteins. This interaction can lead to the formation of covalent bonds, making it useful in various biochemical applications . The sulfonyl fluoride group is particularly reactive, allowing for selective covalent interactions with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl fluoride
- 4-Nitrobenzenesulfonyl fluoride
- 3-Bromobenzenesulfonyl fluoride
- 3-Methoxybenzenesulfonyl fluoride
- 2-Thiophenesulfonyl fluoride
Uniqueness
4-Phenoxybenzenesulfonyl fluoride is unique due to the presence of the phenoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in click chemistry and other applications where specific molecular interactions are required .
Properties
CAS No. |
1368838-37-2 |
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Molecular Formula |
C12H9FO3S |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-phenoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C12H9FO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H |
InChI Key |
PDXOBGGAZNQARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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